Promethazine tetraiodomercurate

Description

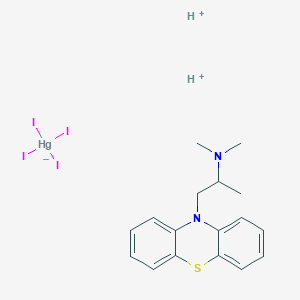

Promethazine tetraiodomercurate is a coordination complex formed by the interaction of promethazine (a phenothiazine-derived antihistamine and antipsychotic) with the tetraiodomercurate anion ([HgI₄]²⁻). This compound is synthesized via ligand substitution, where the nitrogen atom in promethazine coordinates with mercury(II) in the tetraiodomercurate ion. The resulting complex exhibits altered physicochemical properties compared to free promethazine, including distinct spectral signatures (e.g., IR and UV-Vis spectra) and enhanced stability .

Promethazine itself is clinically used for nausea, allergies, and sedation . Its tetraiodomercurate derivative, however, is primarily studied in analytical and materials chemistry due to its structural and electronic properties .

Properties

CAS No. |

52653-51-7 |

|---|---|

Molecular Formula |

C17H22HgI4N2S |

Molecular Weight |

994.6 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;tetraiodomercury(2-) |

InChI |

InChI=1S/C17H20N2S.Hg.4HI/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;;;;;/h4-11,13H,12H2,1-3H3;;4*1H/q;+2;;;;/p-2 |

InChI Key |

VIJNXISIZZXEGJ-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.I[Hg-2](I)(I)I |

Canonical SMILES |

[H+].[H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.I[Hg-2](I)(I)I |

Synonyms |

promethazine tetraiodomercurate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Tetraiodomercurate Compounds

Structural and Spectral Comparisons

Tetraiodomercurate complexes are characterized by their Hg–I bonds and coordination geometry. Below is a comparative analysis of promethazine tetraiodomercurate with analogous compounds:

Pharmacological and Functional Differences

- This compound : While promethazine itself has CNS effects (e.g., dopamine receptor antagonism ), its tetraiodomercurate complex is pharmacologically inert. The mercury coordination reduces bioavailability and alters biodistribution, limiting therapeutic use .

- Alkaloid tetraiodomercurates (e.g., berberine complex): Used to isolate alkaloids via precipitation. Unlike promethazine’s complex, these retain partial bioactivity after dissociation .

- Ag₂HgI₄ and Cu₂HgI₄: Non-pharmacological; their thermochromism is exploited in industrial sensors (e.g., temperature-sensitive paints) .

Stability and Reactivity

- Thermal Stability :

- Chemical Reactivity :

Analytical and Industrial Utility

Research Findings and Limitations

- Ag₂HgI₄/Cu₂HgI₄: Widely adopted in nanotechnology for responsive materials, though synthesis costs remain high .

- K₂HgI₄ : A cornerstone in environmental testing but faces replacement due to mercury’s ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.